N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC8641281
Molecular Formula: C16H17ClN2O5S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide -](/images/structure/VC8641281.png)
Molecular Formula | C16H17ClN2O5S |
---|---|
Molecular Weight | 384.8 g/mol |
IUPAC Name | N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20) |
Standard InChI Key | LLBJKSCLZGICBN-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound consists of two phenyl rings connected via a sulfamoyl (-SO₂NH-) bridge. The first phenyl group is substituted with a chloro atom at position 4 and methoxy groups at positions 2 and 5, while the second phenyl ring is linked to an acetamide (-NHCOCH₃) moiety at position 4. This arrangement creates a planar yet sterically hindered structure, which may influence its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇ClN₂O₅S |
Molecular Weight | 384.8 g/mol |
IUPAC Name | N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
PubChem CID | 1097304 |
Spectroscopic Features
While experimental spectral data for this compound are unavailable, analogous sulfonamides exhibit distinctive infrared (IR) and nuclear magnetic resonance (NMR) signatures:
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IR: Strong absorption bands near 1340–1160 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H stretching) .
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¹H-NMR: Signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.8–7.5 ppm), and acetamide methyl (~δ 2.1 ppm) .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide likely involves a multi-step sequence:
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Sulfamoyl Bridge Formation: Reaction of 4-chloro-2,5-dimethoxyaniline with 4-acetamidobenzenesulfonyl chloride in the presence of pyridine or triethylamine .
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Purification: Crystallization from ethanol or aqueous NaHCO₃ to isolate the product .
Table 2: Reaction Conditions for Analogous Sulfonamides
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonylation | Sulfonyl chloride, pyridine, 0–10°C | 65–75 |
Amidation | Acetyl chloride, dry acetone | 70–80 |
Crystallization | Ethanol/water mixture | 85–90 |
Challenges in Synthesis
Steric hindrance from the methoxy and chloro substituents may reduce reaction efficiency, necessitating optimized conditions such as:
Compound | MIC (μg/mL) |
---|---|
7a (S. aureus) | 25 |
7d (E. coli) | 50 |
8a (B. subtilis) | 12.5 |
Anti-Inflammatory and Analgesic Effects
The acetamide and sulfamoyl groups are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation . Molecular docking studies suggest that the chloro and methoxy substituents enhance binding affinity to COX-2’s hydrophobic pocket .
Comparative Analysis with Related Sulfonamides
Structural Modifications and Activity Trends
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Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) substituents enhance antibacterial potency but reduce solubility .
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Methoxy Groups: Improve metabolic stability by resisting oxidative demethylation .
Table 4: Impact of Substituents on Bioactivity
Substituent | Antibacterial Activity | Solubility (mg/mL) |
---|---|---|
-OCH₃ | Moderate | 0.8 |
-Cl | High | 0.3 |
-NO₂ | Very High | 0.1 |
Future Research Directions
Targeted Biological Assays
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Enzyme Inhibition: Screen against carbonic anhydrase isoforms (CA-I, CA-II) implicated in glaucoma and cancer .
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Cytotoxicity Studies: Evaluate IC₅₀ values in human cell lines to assess therapeutic index.
Formulation Development
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Nanoparticle Encapsulation: Improve bioavailability using poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
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Prodrug Design: Incorporate ester linkages to enhance oral absorption.
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